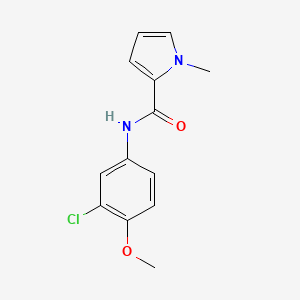
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide, also known as CM156, is a synthetic compound that has shown promise in various scientific research applications. It is a small molecule inhibitor that targets the protein MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by CM156 leads to activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been studied extensively in preclinical models of cancer, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. It also inhibits angiogenesis, which can prevent tumor growth and metastasis. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects and potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for MDM2, which reduces off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have mutations in the p53 pathway that render them resistant to p53 activation.
Orientations Futures
Future research on N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could focus on optimizing its pharmacokinetic properties and developing more potent analogs. It could also be studied in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could be studied in other areas of research, such as neurodegenerative diseases and inflammation, to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of 3-chloro-4-methoxyaniline with methyl isocyanoacetate to form the corresponding urea derivative. This intermediate is then reacted with 2-bromo-1-methylpyrrole-3-carboxylic acid to form N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide. The final product is obtained after purification by column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16-7-3-4-11(16)13(17)15-9-5-6-12(18-2)10(14)8-9/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYKLKTZRIOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

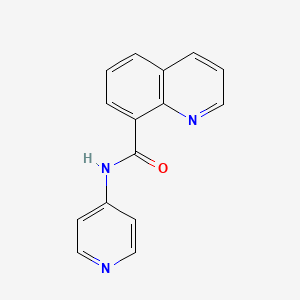



![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)

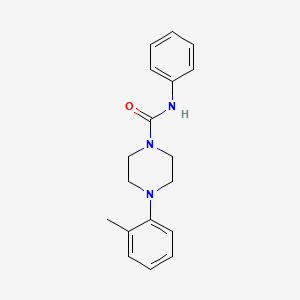
![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)
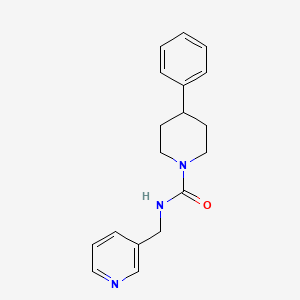

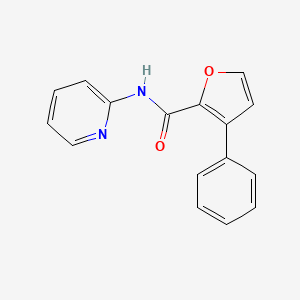
![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)